
8-((4-Bis(4-fluorophenyl)methylpiperazin-1-yl)butyl)oxythiochroman oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-((4-Bis(4-fluorophenyl)methylpiperazin-1-yl)butyl)oxythiochroman oxalate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring substituted with bis(4-fluorophenyl)methyl groups, a butyl chain, and an oxythiochroman moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((4-Bis(4-fluorophenyl)methylpiperazin-1-yl)butyl)oxythiochroman oxalate typically involves multiple steps, starting with the preparation of the piperazine derivative. The key steps include:
Formation of Bis(4-fluorophenyl)methylpiperazine: This is achieved by reacting 4-fluorobenzhydryl chloride with piperazine under basic conditions.
Attachment of the Butyl Chain: The bis(4-fluorophenyl)methylpiperazine is then reacted with a butyl halide to introduce the butyl chain.
Coupling with Oxythiochroman: The final step involves coupling the butyl-substituted piperazine with oxythiochroman under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
8-((4-Bis(4-fluorophenyl)methylpiperazin-1-yl)butyl)oxythiochroman oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the piperazine ring or the oxythiochroman moiety.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced piperazine derivatives and modified oxythiochroman.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
8-((4-Bis(4-fluorophenyl)methylpiperazin-1-yl)butyl)oxythiochroman oxalate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-((4-Bis(4-fluorophenyl)methylpiperazin-1-yl)butyl)oxythiochroman oxalate involves its interaction with specific molecular targets. The compound is known to bind to certain receptors, modulating their activity and influencing various biochemical pathways . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Bis(4-fluorophenyl)methylpiperazine
- 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline
- (4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride
Uniqueness
8-((4-Bis(4-fluorophenyl)methylpiperazin-1-yl)butyl)oxythiochroman oxalate stands out due to its unique combination of a piperazine ring, bis(4-fluorophenyl)methyl groups, a butyl chain, and an oxythiochroman moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for diverse applications.
Properties
CAS No. |
153804-27-4 |
|---|---|
Molecular Formula |
C32H36F2N2O5S |
Molecular Weight |
598.7 g/mol |
IUPAC Name |
1-[bis(4-fluorophenyl)methyl]-4-[4-(3,4-dihydro-2H-thiochromen-8-yloxy)butyl]piperazine;oxalic acid |
InChI |
InChI=1S/C30H34F2N2OS.C2H2O4/c31-26-12-8-23(9-13-26)29(24-10-14-27(32)15-11-24)34-19-17-33(18-20-34)16-1-2-21-35-28-7-3-5-25-6-4-22-36-30(25)28;3-1(4)2(5)6/h3,5,7-15,29H,1-2,4,6,16-22H2;(H,3,4)(H,5,6) |
InChI Key |
BTFGIAIKSBNYLL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=CC=C2)OCCCCN3CCN(CC3)C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)SC1.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


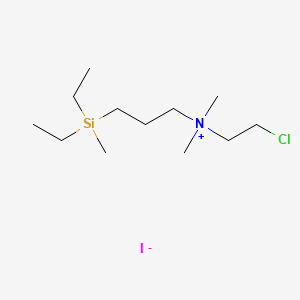
![Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, hexasodium salt](/img/structure/B12756914.png)
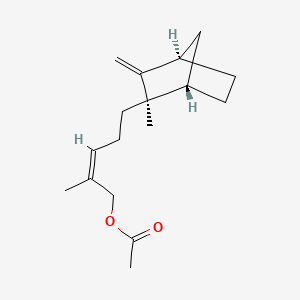
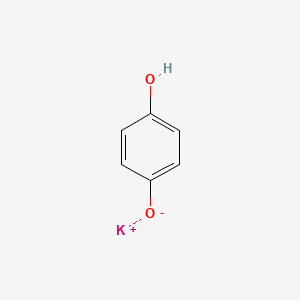
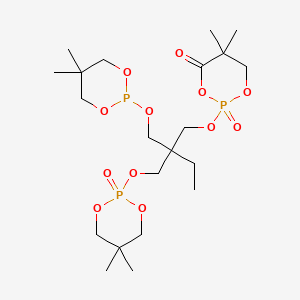
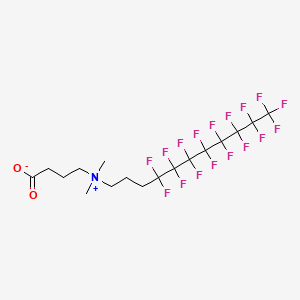

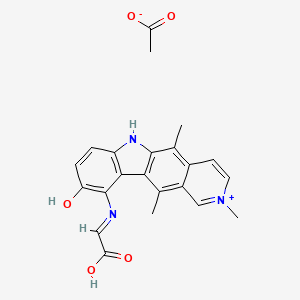
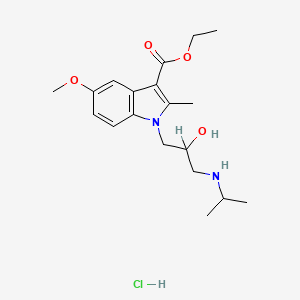


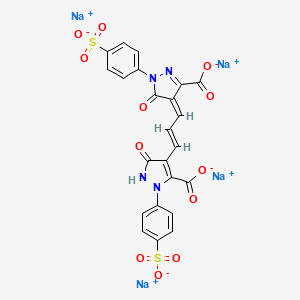
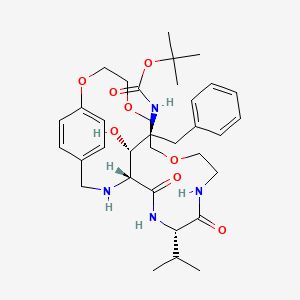
![3,5-dicarboxybenzenesulfonate;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium](/img/structure/B12757002.png)
